(5E)-1-(3-ethoxyphenyl)-5-[(5-phenylsulfanylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Overview
Description
The compound “(5E)-1-(3-ethoxyphenyl)-5-[(5-phenylsulfanylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione” is a complex organic molecule that features a variety of functional groups, including an ethoxyphenyl group, a phenylsulfanylfuran group, and a diazinane-4,6-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, starting with the preparation of the core diazinane-4,6-dione structure This could be achieved through a cyclization reaction involving appropriate precursors
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The carbonyl groups in the diazinane-4,6-dione core can be reduced to alcohols.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be investigated for its potential as a drug candidate. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
In medicine, the compound could be explored for its therapeutic potential. For example, it might exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, if it is used as a drug, it might interact with a specific enzyme or receptor, inhibiting its activity or modulating its function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (5E)-1-(3-methoxyphenyl)-5-[(5-phenylsulfanylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
- (5E)-1-(3-ethoxyphenyl)-5-[(5-methylsulfanylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Uniqueness
The uniqueness of “(5E)-1-(3-ethoxyphenyl)-5-[(5-phenylsulfanylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione” lies in its specific combination of functional groups, which may confer unique chemical and biological properties. For example, the presence of both ethoxy and phenylsulfanylfuran groups might enhance its solubility and reactivity compared to similar compounds.
Properties
IUPAC Name |
(5E)-1-(3-ethoxyphenyl)-5-[(5-phenylsulfanylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4S2/c1-2-28-16-8-6-7-15(13-16)25-22(27)19(21(26)24-23(25)30)14-17-11-12-20(29-17)31-18-9-4-3-5-10-18/h3-14H,2H2,1H3,(H,24,26,30)/b19-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLQGOVZXWOLIM-XMHGGMMESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=C(O3)SC4=CC=CC=C4)C(=O)NC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)N2C(=O)/C(=C/C3=CC=C(O3)SC4=CC=CC=C4)/C(=O)NC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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